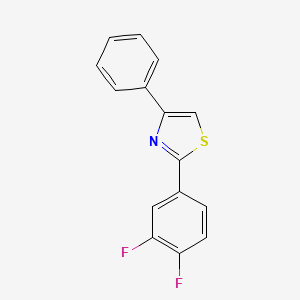

2-(3,4-Difluorophenyl)-4-phenylthiazole

Description

2-(3,4-Difluorophenyl)-4-phenylthiazole is a heterocyclic compound featuring a thiazole core substituted with a 3,4-difluorophenyl group at position 2 and a phenyl group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, provides structural rigidity, while the fluorine atoms on the aryl group enhance lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications .

Synthesis: The compound is synthesized via bromination of intermediates such as 4-(3,4-difluorophenyl)thiazol-2-amine using tert-butyl nitrite and CuBr₂, followed by coupling reactions to introduce the phenyl substituent .

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NS/c16-12-7-6-11(8-13(12)17)15-18-14(9-19-15)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAFKLSNBBMCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

For 2-(3,4-difluorophenyl)-4-phenylthiazole, the synthesis begins with 2-bromo-1-(3,4-difluorophenyl)ethanone and thiobenzamide . The α-bromo ketone reacts with the thioamide’s sulfur atom, followed by cyclization and elimination of HBr to form the thiazole ring. Key variables include:

-

Solvent system : Ethanol or methanol at reflux (78–100°C).

A representative procedure adapted from Heravi et al. yielded 2-(4-fluorophenyl)-4-phenylthiazole in 72% yield under analogous conditions, suggesting comparable efficiency for the 3,4-difluoro analog.

Cyclization of Thiourea Derivatives

Thiourea derivatives offer an alternative pathway, particularly for introducing aryl groups at position 4.

Synthetic Protocol

-

Formation of intermediate thiourea : React α-bromo-3,4-difluoroacetophenone with benzoylthiourea in ethanol.

-

Cyclization : Heat at 80°C with catalytic K2CO3 to facilitate intramolecular nucleophilic attack.

This method avoids the use of volatile thioamides but requires stringent temperature control to prevent decomposition. Parkash et al. demonstrated 68% yields for 2-amino-4-arylthiazoles using α,α-dibromoketones, highlighting the method’s adaptability to halogenated substrates.

Thiocyanation and Cyclization

A patent by CN104262218B describes a novel thiocyanation approach for thiazole synthesis, adaptable to 3,4-difluorophenyl substrates.

Stepwise Procedure

Optimization Insights

-

Catalyst loading : 2.0 equiv AlCl3 maximizes cyclization efficiency.

-

Solvent polarity : Dichloroethane enhances electrophilic aromatic substitution vs. methanol.

This method achieved 60% yield for 2-phenyl-4-(4-chlorophenyl)thiazole, suggesting scalability for difluorinated analogs.

Comparative Analysis of Methodologies

Advanced Characterization Techniques

Post-synthesis characterization of 2-(3,4-difluorophenyl)-4-phenylthiazole necessitates:

Challenges and Optimization Strategies

-

Regioselectivity : Competing cyclization pathways may yield 5-substituted isomers. Using bulky bases (e.g., DBU) suppresses side reactions.

-

Halogen Stability : The 3,4-difluorophenyl group is susceptible to nucleophilic displacement. Anhydrous conditions and low temperatures (<40°C) mitigate decomposition.

-

Purification : Flash chromatography (hexane:ethyl acetate, 3:1) effectively isolates the target compound from dihydrothiazole byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-4-phenylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced thiazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-4-phenylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of the thiazole ring and the difluorophenyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Fluorine Position and Halogen Variation

a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Structure : Similar thiazole core but includes a chlorophenyl group and a triazole-pyrazole hybrid substituent.

- Properties : The chloro substituent increases molecular weight (MW = 558.0 g/mol) compared to the difluorophenyl analogue (MW = 393.4 g/mol). Chlorine’s electronegativity and bulkiness may alter binding affinity in therapeutic applications .

- Crystallography : Exhibits triclinic symmetry (space group P 1̄) with two independent molecules in the asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting conformational flexibility .

b) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structure : Differs by replacing chlorine with fluorine at the para position of the phenyl group.

- Impact : Fluorine’s smaller size and higher electronegativity improve solubility and reduce steric hindrance compared to chlorine. This compound showed antimicrobial activity in preliminary studies, highlighting the role of halogen choice in bioactivity .

Heterocyclic Core Modifications

a) 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione

- Structure : Replaces thiazole with a triazole-thione core.

- Synthesis : Synthesized via refluxing hydrazinecarbothioamide derivatives in NaOH, followed by acidification. The thione tautomer is stabilized, as confirmed by IR (absence of S–H stretch at 2500–2600 cm⁻¹ and presence of C=S stretch at 1247–1255 cm⁻¹) .

b) (E)-2-(2-(3,4-Difluorobenzylidene)hydrazinyl)-4-(3,4-difluorophenyl)thiazole

Spectral and Physicochemical Data

- IR Spectroscopy :

- ¹H-NMR :

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-difluorophenyl)-4-phenylthiazole?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted hydrazides or phenacyl bromides with thiourea derivatives in polar aprotic solvents like DMSO. For example, yields of ~65% are achieved by refluxing precursors for 18 hours, followed by crystallization in water-ethanol . Key parameters include reaction time, solvent choice, and post-reaction purification (e.g., reduced-pressure distillation).

Q. Which spectroscopic techniques are critical for characterizing this thiazole derivative?

Essential techniques include:

- NMR : For confirming substituent positions on the phenyl and thiazole rings (¹H/¹³C and ¹⁹F NMR).

- Mass spectrometry : To verify molecular weight (e.g., C₁₅H₁₀F₂N₂S has a molecular weight of 296.3).

- X-ray crystallography : Used to resolve crystal packing and bond angles (e.g., C–C bond lengths of ~1.48 Å) . Cross-referencing with NIST spectral databases ensures accuracy .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates. Impurity thresholds should align with ICH guidelines, with residual solvents quantified via GC-MS .

Advanced Research Questions

Q. What strategies improve synthetic yields of 2-(3,4-difluorophenyl)-4-phenylthiazole?

Optimize by:

- Microwave-assisted synthesis : Reduces reaction time from 18 hours to <6 hours while maintaining yields.

- Catalytic systems : Use Pd/C or CuI to enhance cyclization efficiency.

- Solvent screening : Switch from DMSO to DMAc (dimethylacetamide) for better solubility of fluorinated intermediates .

Q. How does structural modification of the thiazole core affect biological activity?

Substitutions at the 2- and 4-positions significantly alter activity. For example:

- 4-Fluorophenyl analogs show dual EGFR/HER2 inhibition (IC₅₀ = 0.12 µM).

- 3,4-Dimethoxyphenyl groups enhance selectivity for cancer cell lines (e.g., MCF-7) by modulating hydrophobic interactions . Structure-activity relationship (SAR) studies should combine docking simulations (using PDB: 1M17 for EGFR) and in vitro assays .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Use molecular dynamics (MD) and density functional theory (DFT) to:

- Calculate logP (~3.2) and polar surface area (PSA ~55 Ų) for blood-brain barrier penetration.

- Simulate metabolic stability via CYP3A4 binding affinity (ΔG < -8 kcal/mol indicates high clearance) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability or incubation time). Standardize protocols by:

- Using isogenic cell pairs (e.g., MCF-10A vs. MCF-7) to normalize baseline activity.

- Validating target engagement via Western blotting for phosphorylated EGFR/HER2 .

Q. What advanced analytical methods detect trace impurities?

- LC-HRMS : Identifies halogenated byproducts (e.g., chloromethyl derivatives) at ppm levels.

- NMR diffusion-ordered spectroscopy (DOSY) : Distinguishes closely related impurities in complex mixtures .

Q. How to design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation studies :

- Expose to 40°C/75% RH for 6 months to assess hydrolytic stability.

- Monitor degradation via UPLC-MS; fluorophenyl groups show resistance to oxidation compared to chlorophenyl analogs .

Q. What are the challenges in crystallizing 2-(3,4-difluorophenyl)-4-phenylthiazole for structural studies?

Fluorine’s electronegativity disrupts crystal packing. Solutions include:

- Co-crystallization with halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene).

- Slow evaporation in mixed solvents (e.g., chloroform:methanol, 9:1) to stabilize π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.